(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
Overview
Description
W-7 Hydrochloride, also known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a calmodulin antagonist. It inhibits the activities of myosin light chain kinase and calcium/calmodulin-dependent phosphodiesterase. This compound is known for its ability to induce apoptosis and has shown antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of W-7 Hydrochloride involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of W-7 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is subjected to rigorous purification steps, including recrystallization and chromatography, to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
W-7 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize W-7 Hydrochloride.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted sulfonamides .
Scientific Research Applications
W-7 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: W-7 Hydrochloride is used to study the role of calmodulin in cellular processes. It helps in understanding the regulation of calcium-dependent pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly its antitumor activity. It is also used in research related to cardiovascular diseases due to its ability to relax vascular smooth muscles.
Industry: W-7 Hydrochloride is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
W-7 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. By inhibiting these enzymes, W-7 Hydrochloride disrupts various cellular processes, leading to effects such as apoptosis and muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: Another calmodulin antagonist with similar inhibitory effects on calmodulin-dependent enzymes.
Calmidazolium: A potent calmodulin inhibitor used in various biochemical studies.
Pimozide: Known for its calmodulin antagonistic properties and used in research related to neurological disorders
Uniqueness
W-7 Hydrochloride is unique due to its specific binding affinity for calmodulin and its ability to induce apoptosis. Its structural features, such as the naphthalenesulfonamide moiety, contribute to its distinct biological activities compared to other calmodulin antagonists .
Properties
IUPAC Name |
[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKNJYBSHISNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594813 | |
Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-27-0 | |
Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.